4-Fluoro-3-phenoxybenzaldehyde oxime

Description

Historical Context and Development

The development of 4-fluoro-3-phenoxybenzaldehyde oxime emerges from the broader historical trajectory of organofluorine chemistry, which began in the early 19th century with pioneering work by chemists seeking to incorporate fluorine into organic molecules. The first organofluorine compound was synthesized in 1835 when Dumas and Péligot prepared methyl fluoride from dimethyl sulfate and potassium fluoride. This early achievement laid the groundwork for subsequent developments that would eventually lead to the sophisticated fluorinated compounds available today.

Alexander Borodin, better known as a composer, made a crucial contribution to organofluorine chemistry in 1862 when he pioneered halogen exchange reactions by treating benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride. This methodology of halogen exchange became fundamental to fluorochemical synthesis and remains relevant to contemporary synthetic approaches for compounds like this compound.

The systematic development of organofluorine chemistry accelerated dramatically during the 20th century, particularly during World War II, when the Manhattan Project necessitated the development of fluorine-resistant materials for handling uranium hexafluoride. This period saw the emergence of industrial-scale fluorination techniques and the recognition of fluorine's unique properties in organic synthesis. The expertise gained during this wartime development directly contributed to the post-war expansion of organofluorine chemistry into pharmaceutical and agricultural applications.

The parent compound 4-fluoro-3-phenoxybenzaldehyde was developed as an intermediate for pyrethroid insecticides, representing a significant application of organofluorine chemistry in agricultural science. The subsequent development of its oxime derivative reflects the continued evolution of fluorinated organic chemistry toward increasingly specialized applications in research and industry.

Chemical Classification and Nomenclature

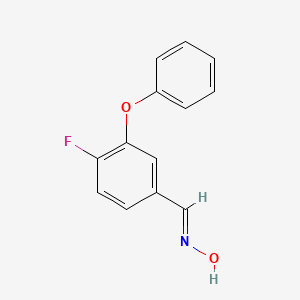

This compound belongs to the chemical class of aromatic oximes, which are characterized by the presence of a carbon-nitrogen double bond where the nitrogen is bonded to a hydroxyl group. The compound's systematic name, according to International Union of Pure and Applied Chemistry nomenclature, is this compound, reflecting its structural derivation from the corresponding benzaldehyde.

The molecular structure of this compound incorporates several distinct functional groups that determine its chemical behavior and classification. The benzene ring serves as the aromatic backbone, substituted at the 3-position with a phenoxy group and at the 4-position with a fluorine atom. The aldehyde carbon has been converted to an oxime group through condensation with hydroxylamine, creating the characteristic carbon-nitrogen double bond with the nitrogen bearing a hydroxyl substituent.

The compound can also be named using alternative nomenclature systems, including the descriptor N-[(4-fluoro-3-phenoxyphenyl)methylidene]hydroxylamine, which emphasizes the oxime functionality. This alternative naming convention highlights the hydroxylamine component and the specific aromatic substitution pattern that characterizes this molecule.

The oxime functional group imparts distinctive chemical properties to the compound, including the ability to undergo Beckmann rearrangement reactions similar to other aromatic oximes such as benzaldehyde oxime. The presence of both electron-withdrawing fluorine and electron-donating phenoxy substituents on the aromatic ring creates a unique electronic environment that influences the compound's reactivity and stability.

Significance in Organofluorine Chemistry

The significance of this compound within organofluorine chemistry extends beyond its immediate synthetic utility to encompass broader themes in fluorinated organic compound development. Organofluorine chemistry has evolved from its modest beginnings in the 19th century to become an essential field providing materials crucial to modern society. The incorporation of fluorine atoms into organic molecules fundamentally alters their properties, creating compounds with enhanced stability, altered electronic characteristics, and unique biological activities.

The carbon-fluorine bond represents the strongest single bond in organic chemistry, contributing to the exceptional stability of organofluorine compounds. In this compound, the fluorine substitution at the 4-position of the benzene ring significantly influences the electronic distribution throughout the molecule. This electronic perturbation affects both the oxime functionality and the aromatic system, creating opportunities for selective chemical transformations that would not be possible with non-fluorinated analogs.

The compound exemplifies the modern approach to organofluorine chemistry, where fluorine incorporation is strategically planned to achieve specific molecular properties rather than simply to explore fluorine chemistry for its own sake. The development of 5-fluorouracil in 1957 as an anticancer agent demonstrated the rational design principles that could guide fluorinated pharmaceutical development. Similarly, this compound represents an application of these design principles to create compounds with targeted synthetic utility.

Contemporary organofluorine chemistry increasingly utilizes elemental fluorine as a direct reagent for introducing fluorine atoms into organic molecules, particularly in leading-edge industrial applications. While this compound is typically synthesized from pre-fluorinated starting materials, its existence demonstrates the successful integration of fluorine-containing building blocks into complex molecular architectures.

The compound's role as a synthetic intermediate highlights another crucial aspect of modern organofluorine chemistry: the development of fluorinated building blocks that enable the construction of more complex fluorinated targets. The parent aldehyde 4-fluoro-3-phenoxybenzaldehyde serves as an intermediate for pyrethroid insecticides, demonstrating how organofluorine chemistry contributes to agricultural science. The oxime derivative extends this utility by providing access to additional chemical transformations and potential applications.

The strategic incorporation of fluorine into pharmaceuticals and agrochemicals has become increasingly sophisticated since the initial recognition of fluorine's beneficial effects on biological activity. The phenoxy-substituted aromatic system in this compound represents a structural motif that appears in various bioactive compounds, suggesting potential applications beyond its current synthetic utility. The combination of fluorine substitution with oxime functionality creates opportunities for developing compounds with novel biological activities or improved synthetic accessibility.

Properties

IUPAC Name |

(NE)-N-[(4-fluoro-3-phenoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-12-7-6-10(9-15-16)8-13(12)17-11-4-2-1-3-5-11/h1-9,16H/b15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGJLFKUOLXQGH-OQLLNIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C=NO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)/C=N/O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Fluoro-3-phenoxybenzaldehyde

The key intermediate for preparing 4-fluoro-3-phenoxybenzaldehyde oxime is 4-fluoro-3-phenoxybenzaldehyde, which can be synthesized by nucleophilic aromatic substitution of 3-bromo-4-fluorobenzaldehyde acetals with phenolate ions under copper catalysis.

- Starting Material: 3-bromo-4-fluorobenzaldehyde ethylene acetal

- Nucleophile: Sodium phenolate or potassium phenolate

- Catalyst: Copper or copper(I) oxide

- Auxiliary: Alkali metal halides or carbonates (e.g., potassium chloride)

- Solvent/Diluent: High-boiling solvents such as diglyme or toluene

- Temperature: 100–200 °C, preferably 130–170 °C

- Pressure: Atmospheric (normal pressure)

- The phenolate is first suspended in the diluent, optionally with a dehydrating agent and copper catalyst.

- The 3-bromo-4-fluorobenzaldehyde acetal is then added gradually to the heated mixture.

- The reaction mixture is stirred until completion (typically several hours).

- Workup involves dilution with toluene, filtration to remove solids, and solvent removal under reduced pressure to yield crude 4-fluoro-3-phenoxybenzaldehyde acetal.

- Hydrolysis of the acetal under acidic conditions (e.g., dilute hydrochloric acid) yields 4-fluoro-3-phenoxybenzaldehyde.

- Yields of 80–87% for the acetal intermediate have been reported.

- The aldehyde product typically solidifies with a melting point around 29–31 °C.

- Copper catalysts (e.g., copper(I) oxide) facilitate the nucleophilic aromatic substitution.

- Potassium chloride or other alkali metal salts improve reaction efficiency.

- Dehydrating agents such as trimethylchlorosilane can be employed to drive the reaction forward by removing water formed during acetal hydrolysis.

| Parameter | Conditions/Values |

|---|---|

| Starting material | 3-bromo-4-fluorobenzaldehyde ethylene acetal (0.1 mol) |

| Phenolate | Sodium or potassium phenolate (1–1.5 mol per mol aldehyde) |

| Catalyst | Copper(I) oxide (0.1–0.5 mol) |

| Auxiliary | Potassium chloride (up to 0.2 mol) |

| Solvent | Diglyme or toluene (100–400 ml) |

| Temperature | 130–170 °C |

| Reaction time | ~7 hours |

| Pressure | Atmospheric |

| Yield (acetal intermediate) | ~80–87% |

| Product melting point | 29–31 °C |

Conversion of 4-Fluoro-3-phenoxybenzaldehyde to Oxime

The oxime derivative is prepared by reaction of the aldehyde with hydroxylamine under controlled conditions.

$$

\text{4-Fluoro-3-phenoxybenzaldehyde} + \text{Hydroxylamine} \rightarrow \text{this compound}

$$

- Reagents: Hydroxylamine hydrochloride or free hydroxylamine

- Solvent: Ethanol, methanol, or aqueous ethanol

- Base: Sodium acetate or pyridine to liberate free hydroxylamine

- Temperature: Room temperature to mild heating (~25–60 °C)

- Time: Several hours until reaction completion

- Dissolve 4-fluoro-3-phenoxybenzaldehyde in ethanol.

- Add hydroxylamine hydrochloride and sodium acetate to the solution.

- Stir the mixture at room temperature or gently heat to accelerate reaction.

- Monitor reaction progress by TLC or HPLC.

- Upon completion, isolate the oxime by filtration or extraction.

- Purify by recrystallization or chromatography if necessary.

- Oxime formation typically proceeds with good yields (70–90%).

- The product is usually a crystalline solid, stable under standard conditions.

Alternative Synthetic Routes and Oxidation Steps

Some methods start from 3-bromo-4-fluorobenzyl alcohol, which is oxidized to 3-bromo-4-fluorobenzaldehyde before phenoxy substitution and oxime formation.

- Chromium(VI) oxide/pyridine/hydrogen chloride (1:1:1) in methylene chloride

- Nitric acid in water at room temperature

- Chromic acid or dichromate/sulfuric acid mixtures in biphasic water-organic solvent systems with phase-transfer catalysts (e.g., tetrabutylammonium bromide)

These oxidation methods yield the aldehyde intermediate that can be further converted to the phenoxy derivative and then to the oxime.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Catalysts | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1. Formation of 3-bromo-4-fluorobenzaldehyde acetal | 3-bromo-4-fluorobenzaldehyde + ethylene glycol + acid catalyst | HCl, p-toluene-sulfonic acid, BF3, etc. | 20–120 °C, normal pressure | 3-bromo-4-fluorobenzaldehyde ethylene acetal | High (85%) |

| 2. Nucleophilic substitution to 4-fluoro-3-phenoxybenzaldehyde acetal | 3-bromo-4-fluorobenzaldehyde acetal + sodium phenolate | Cu catalyst, KCl, diglyme | 130–170 °C, 7 hours | 4-fluoro-3-phenoxybenzaldehyde ethylene acetal | ~80–87% |

| 3. Hydrolysis of acetal to aldehyde | 4-fluoro-3-phenoxybenzaldehyde ethylene acetal + acid | Dilute HCl or other acid | Room temp to mild heating | 4-fluoro-3-phenoxybenzaldehyde | High |

| 4. Oxime formation | 4-fluoro-3-phenoxybenzaldehyde + hydroxylamine | Hydroxylamine hydrochloride, sodium acetate | Room temp to 60 °C, several hours | This compound | 70–90% |

Research Findings and Notes

- The copper-catalyzed substitution is a critical step for introducing the phenoxy group at the 3-position of the benzaldehyde ring.

- Use of acetals protects the aldehyde function during high-temperature substitutions.

- The choice of catalyst and auxiliary salts significantly influences the reaction rate and yield.

- Hydrolysis of the acetal must be carefully controlled to avoid side reactions.

- Oxime formation is straightforward and typically high-yielding under mild conditions.

- Alternative oxidation methods provide flexibility in preparing the aldehyde intermediate from benzyl alcohol derivatives.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-phenoxybenzaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

Reduction: The oxime can be reduced to form the corresponding amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

4-Fluoro-3-phenoxybenzaldehyde oxime has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-phenoxybenzaldehyde oxime is primarily related to its ability to interact with biological molecules through its oxime and phenoxy functional groups. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacokinetic Comparison with Oxime K027

Oxime K027, a structurally distinct oxime, has been extensively studied for its pharmacokinetics. Karasova et al. (2013, 2014) demonstrated that K027 achieves higher concentrations in the rat central nervous system (CNS) compared to obidoxime and HI-6, with time-dependent penetration peaking at 30–60 minutes post-administration . This property may restrict its therapeutic use compared to K027 but could enhance stability in agrochemical formulations.

Stereochemical Considerations: Cyanohydrin Derivatives

The (R)- and (S)-enantiomers of 4-fluoro-3-phenoxybenzaldehyde cyanohydrin demonstrate the importance of stereochemistry in pyrethroid activity. For instance, (S)-cyanohydrin is a degradation product of flumethrin, an insecticide . Although the oxime’s stereochemical data is unreported, its configuration likely influences reactivity in chiral synthesis, similar to cyanohydrins.

Biological Activity

4-Fluoro-3-phenoxybenzaldehyde oxime is an organic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C₁₃H₁₀FNO₂ and a molecular weight of 231.22 g/mol. The synthesis typically involves the reaction of 4-fluoro-3-phenoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate, carried out at temperatures between 50-70°C. The product can be purified using recrystallization or chromatography.

The biological activity of this compound is attributed to its ability to interact with various biological molecules. The oxime and phenoxy functional groups facilitate these interactions, which may lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Modulation of Signaling Pathways : It can affect cellular signaling, potentially impacting processes such as apoptosis and cell proliferation.

The exact molecular targets remain to be fully elucidated, but preliminary studies suggest interactions with key proteins involved in cancer and microbial resistance.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cell lines, although more detailed investigations are necessary to confirm these effects and understand the underlying mechanisms .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Antimicrobial Activity Study :

- Objective : To evaluate the efficacy against common pathogens.

- Methodology : Disc diffusion method was used to assess antibacterial activity.

- Results : Showed significant inhibition zones against E. coli and S. aureus, indicating strong antimicrobial potential.

- Anticancer Activity Assessment :

Comparative Analysis with Similar Compounds

| Compound | Chemical Structure | Biological Activity |

|---|---|---|

| 4-Fluoro-3-phenoxybenzaldehyde | C₁₂H₉FNO | Moderate antimicrobial |

| 3-Phenoxybenzaldehyde oxime | C₁₂H₉NO | Limited antimicrobial |

| 4-Fluoro-3-methoxybenzaldehyde | C₁₂H₉FNO₂ | Lower cytotoxicity |

Q & A

Q. What are the optimal synthetic routes for preparing 4-fluoro-3-phenoxybenzaldehyde oxime, and how do reaction conditions influence yield?

The synthesis typically involves the condensation of 4-fluoro-3-phenoxybenzaldehyde with hydroxylamine hydrochloride under alkaline conditions. Key parameters include pH control (8–10), temperature (60–80°C), and stoichiometric excess of hydroxylamine to drive the reaction to completion . Alternative methods include microwave-assisted synthesis to reduce reaction time and improve purity, though scalability remains a challenge . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the oxime with >95% purity.

Q. How can researchers characterize the structural and electronic properties of this compound?

Combined spectroscopic and computational methods are essential:

- NMR : H and C NMR confirm the oxime bond (C=N-OH) via shifts at δ 8.2–8.5 ppm (H) and 150–155 ppm (C) .

- IR : Stretching frequencies at 3200–3400 cm (O-H) and 1640–1680 cm (C=N) validate oxime formation .

- DFT calculations : Optimize geometry and predict electronic transitions using B3LYP/6-31G(d) basis sets .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

The oxime is prone to hydrolysis under acidic or humid conditions, reverting to the parent aldehyde. Stability studies recommend:

- Storage in anhydrous environments (e.g., desiccators with silica gel).

- Use of stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to prevent oxidative degradation .

- Regular HPLC monitoring (C18 column, acetonitrile/water mobile phase) to detect decomposition products .

Advanced Research Questions

Q. How do stereochemical dynamics (E/Z isomerism) of this compound affect its reactivity in coordination chemistry?

The E/Z equilibrium influences metal-binding affinity. For example:

- E-isomer : Favors planar coordination with transition metals (e.g., Cu, VO) via the oxime oxygen and adjacent phenoxy group, forming stable chelates .

- Z-isomer : Exhibits weaker coordination due to steric hindrance from the fluorine substituent.

GC-FTIR studies under varying temperatures (30–100°C) reveal isomer interconversion kinetics, with activation energies of ~50 kJ/mol .

Q. What pharmacological mechanisms are associated with this compound derivatives?

Derivatives exhibit nitric oxide (NO) release properties, impacting vascular smooth muscle relaxation. Key findings:

- Vasodilation : Oxime-metal complexes (e.g., vanadyl) enhance NO production via eNOS activation, reducing calcium influx in aortic tissues .

- Antifungal activity : Pyrazole-oxime esters inhibit fungal cytochrome P450 14α-demethylase, with IC values of 0.8–2.5 µM against Candida albicans .

Dose-response assays (MTT or resazurin-based) are recommended for evaluating cytotoxicity thresholds .

Q. How can green chemistry principles improve the sustainability of oxime synthesis?

Emerging methods include:

- Ionic liquid (IL) media : [BMIM][BF] reduces waste by enabling catalyst recycling (5+ cycles) and lowering energy demands .

- Visible-light photocatalysis : Using eosin Y or Ru(bpy) to initiate radical-based oxime ester formation at ambient temperature, achieving 80–90% yields .

Life-cycle assessment (LCA) metrics highlight a 40% reduction in E-factor compared to traditional routes .

Q. What analytical strategies resolve data contradictions in oxime reactivity studies (e.g., unexpected byproducts)?

- Multivariate curve resolution (MCR) : Deconvolutes overlapping GC/MS or HPLC peaks to identify minor byproducts (e.g., hydrolysis aldehydes) .

- Isotopic labeling : O-tracing clarifies hydrolysis pathways under acidic vs. basic conditions .

- In situ Raman spectroscopy : Monitors real-time reaction progress to optimize stoichiometric ratios .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.